![molecular formula C18H20ClNO5S B4236159 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4236159.png)
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide
Overview
Description
3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide is a useful research compound. Its molecular formula is C18H20ClNO5S and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide is 397.0750716 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GIRK Channel Activation
This compound has been identified as a potential activator for G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating neuronal and cardiac activities. The activation of these channels could lead to new treatments for conditions such as epilepsy, pain perception, and heart rate abnormalities.
Neuropharmacology
Due to its influence on GIRK channels, which are significant in the central nervous system, this compound may be used to study various aspects of neuropharmacology . It could help in understanding the modulation of neuronal excitability and could be pivotal in developing drugs for neurological disorders.
Cardiac Therapeutics
The compound’s effect on GIRK channels, particularly those present in cardiac atrial myocytes, suggests its potential application in creating therapeutics for arrhythmias and other heart rate disorders .
Metabolic Stability Improvement
Research indicates that derivatives of this compound show improved metabolic stability over traditional urea-based compounds . This property is essential for developing pharmaceuticals with longer half-lives and better pharmacokinetic profiles.
Pain Management
The modulation of GIRK channels can influence pain pathways. This compound could be instrumental in the development of new analgesics that target these channels to alleviate chronic pain .
Addiction and Reward System Study
GIRK channels are implicated in the brain’s reward system and addiction pathways. Compounds that can modulate these channels might be used to study addiction behaviors and potentially treat substance abuse disorders .
Anxiety Disorders Research
The compound’s potential to affect GIRK channels also opens avenues for researching anxiety disorders. It could be used to explore the underlying mechanisms of anxiety and contribute to the creation of anxiolytic medications .
Chemical Probe Development
As a chemical probe, this compound could be used to dissect the biological pathways involving GIRK channels. It can help in identifying the roles of these channels in various physiological processes .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that compounds with similar structures displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .
properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12-3-5-15(25-12)10-20(14-7-8-26(22,23)11-14)18(21)13-4-6-17(24-2)16(19)9-13/h3-6,9,14H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUAHKZOBUEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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